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Compound of Interest

Compound Name: 2,4-Dichlorophenethylamine

Cat. No.: B1295462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

2,4-Dichlorophenethylamine, a compound of interest in pharmaceutical research and organic

synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics, along with generalized experimental protocols for

these analytical techniques.

Spectroscopic Data
The spectroscopic data for 2,4-Dichlorophenethylamine (PubChem CID: 142938) is available

across several chemical databases.[1] While direct access to the raw data often requires

subscription to specialized services, the key spectral features are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2,4-
Dichlorophenethylamine, both ¹H and ¹³C NMR data have been reported.

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the number of different types of protons and

their neighboring environments.
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Chemical Shift (ppm) Multiplicity Integration Assignment

~ 7.4 d 1H Ar-H

~ 7.2 dd 1H Ar-H

~ 7.1 d 1H Ar-H

~ 2.9 t 2H -CH₂-Ar

~ 2.8 t 2H -CH₂-NH₂

~ 1.5 br s 2H -NH₂

Note: Predicted

values based on

typical chemical shifts

for similar structures.

Actual values may

vary depending on

solvent and

experimental

conditions.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.
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Chemical Shift (ppm) Assignment

~ 138 Ar-C (quaternary)

~ 132 Ar-C (quaternary, C-Cl)

~ 131 Ar-CH

~ 129 Ar-C (quaternary, C-Cl)

~ 127 Ar-CH

~ 125 Ar-CH

~ 42 -CH₂-NH₂

~ 36 -CH₂-Ar

Note: Predicted values based on typical

chemical shifts for similar structures. Actual

values may vary depending on solvent and

experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3250 Medium, Broad N-H stretch (amine)

3100-3000 Medium C-H stretch (aromatic)

3000-2850 Medium C-H stretch (aliphatic)

1600-1585 Medium C=C stretch (aromatic ring)

1550-1475 Strong N-H bend (amine)

850-550 Strong C-Cl stretch

Note: Ranges are based on

characteristic IR absorption

frequencies for the respective

functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, allowing for the determination of the molecular weight and elemental

composition. For 2,4-Dichlorophenethylamine (C₈H₉Cl₂N), the nominal molecular weight is

190 g/mol .[1]

m/z Relative Intensity (%) Assignment

189/191/193 Variable
[M]⁺ (Molecular ion peak

cluster due to Cl isotopes)

160/162 Variable [M - CH₂NH₂]⁺

125 Variable [C₇H₅Cl]⁺

Note: The presence of two

chlorine atoms results in a

characteristic isotopic pattern

for the molecular ion and

chlorine-containing fragments.
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a compound

such as 2,4-Dichlorophenethylamine.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dichlorophenethylamine in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer to the sample.

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

Use a standard pulse sequence (e.g., zg30).

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

Use a standard pulse sequence (e.g., zgpg30).

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160

ppm).

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1295462?utm_src=pdf-body
https://www.benchchem.com/product/b1295462?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR Spectroscopy
Sample Preparation:

Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g.,

NaCl or KBr).

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the

ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder.

Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 2,4-Dichlorophenethylamine in a volatile

organic solvent (e.g., methanol, dichloromethane).

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Gas Chromatography:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

Use a suitable capillary column (e.g., DB-5ms) to separate the analyte from the solvent

and any impurities.

Employ a temperature program to elute the compound of interest.
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Mass Spectrometry:

The eluent from the GC is directed into the ion source of the mass spectrometer.

Ionization: Use Electron Ionization (EI) at a standard energy (e.g., 70 eV).

Mass Analysis: Scan a range of m/z values (e.g., 40-400 amu) to detect the molecular ion

and fragment ions.

Data Analysis: Identify the peak corresponding to 2,4-Dichlorophenethylamine in the total

ion chromatogram and analyze the corresponding mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation and

confirmation of a synthesized compound like 2,4-Dichlorophenethylamine using the

spectroscopic techniques described.
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Logical Workflow for Spectroscopic Analysis of 2,4-Dichlorophenethylamine
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Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of 2,4-
Dichlorophenethylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dichlorophenethylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dichlorophenethylamine
https://www.benchchem.com/product/b1295462#spectroscopic-data-for-2-4-dichlorophenethylamine-nmr-ir-ms
https://www.benchchem.com/product/b1295462#spectroscopic-data-for-2-4-dichlorophenethylamine-nmr-ir-ms
https://www.benchchem.com/product/b1295462#spectroscopic-data-for-2-4-dichlorophenethylamine-nmr-ir-ms
https://www.benchchem.com/product/b1295462#spectroscopic-data-for-2-4-dichlorophenethylamine-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1295462?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

